molecular formula C16H12N2O2 B2651066 3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid CAS No. 1179064-88-0

3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid

Cat. No.: B2651066
CAS No.: 1179064-88-0
M. Wt: 264.284
InChI Key: HRVHKCQOHDEUMH-UHFFFAOYSA-N
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Description

3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid: is an organic compound with the molecular formula C16H12N2O2 and a molecular weight of 264.28 g/mol It is characterized by the presence of a phenyl group attached to a pyrazole ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The phenyl and pyrazole rings allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Comparison: 3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid is unique due to the specific positioning of the phenyl group on the pyrazole ring, which can influence its reactivity and binding properties. This structural uniqueness can result in different biological activities and applications compared to its analogs .

Properties

IUPAC Name

3-(1-phenylpyrazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-16(20)13-6-4-5-12(9-13)14-10-17-18(11-14)15-7-2-1-3-8-15/h1-11H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVHKCQOHDEUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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